1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride
Description
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride is a structurally complex adamantane derivative combining a rigid adamantane core with a hydrazide linker and a triazinyl-p-tolyl substituent. The p-tolyl group on the triazine ring introduces steric bulk and electron-donating effects, which may influence binding affinity and pharmacokinetics compared to other substituents .
Properties
CAS No. |
77966-95-1 |
|---|---|
Molecular Formula |
C21H26ClN5O |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N'-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]adamantane-1-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C21H25N5O.ClH/c1-13-2-4-17(5-3-13)18-12-22-25-20(23-18)26-24-19(27)21-9-14-6-15(10-21)8-16(7-14)11-21;/h2-5,12,14-16H,6-11H2,1H3,(H,24,27)(H,23,25,26);1H |
InChI Key |
WCTVYHFUCVMFGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=NC(=N2)NNC(=O)C34CC5CC(C3)CC(C5)C4.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material: Adamantane-1-Carboxylic Acid
The synthesis begins with adamantane-1-carboxylic acid , a commercially available compound or prepared via oxidation of adamantane derivatives. The acid serves as the key scaffold for introducing the hydrazide functionality.
Synthesis of Adamantane-1-Carbohydrazide Intermediate
The crucial intermediate, adamantane-1-carbohydrazide , is synthesized through a two-step process:
Step 1: Esterification
Adamantane-1-carboxylic acid is esterified with methanol in the presence of concentrated sulfuric acid (98%) as a catalyst under reflux conditions to yield methyl adamantane-1-carboxylate . The reaction is monitored by thin-layer chromatography (TLC) and typically achieves high yields (around 98.4%) with needle-shaped crystalline products. The reaction mixture is neutralized post-reflux, and the ester is isolated by precipitation and filtration.Step 2: Hydrazinolysis
The methyl ester is then reacted with an excess of hydrazine hydrate (80% aqueous solution) under reflux to convert the ester into the corresponding hydrazide, adamantane-1-carbohydrazide . This reaction is also monitored by TLC, and the hydrazide is isolated by precipitation upon addition of ice water, yielding an opalescent scaly solid with yields around 95.5%.
Synthesis of the Target Hydrazide-Hydrazone Compound
The final step involves the condensation of adamantane-1-carbohydrazide with the appropriate substituted triazine aldehyde or ketone derivative:
- The hydrazide is reacted with 5-(p-tolyl)-3-ars-triazine aldehyde or ketone in ethanol under reflux conditions.
- The reaction mixture is monitored by TLC, and upon completion, the solvent is removed under vacuum.
- The crude product is crystallized at low temperature (0–5 °C), filtered, washed with cold ethanol, and dried to yield the hydrazide-hydrazone compound as a crystalline solid.
This condensation forms the hydrazone linkage between the hydrazide nitrogen and the aldehyde/ketone carbonyl, incorporating the triazine and p-tolyl substituents into the molecule.
Research Findings and Data Tables
Summary of Key Reaction Steps and Yields
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| 1 | Esterification of adamantane-1-carboxylic acid | Methanol, 98% H2SO4, reflux | 98.4 | Methyl adamantane-1-carboxylate |
| 2 | Hydrazinolysis of methyl ester to hydrazide | Hydrazine hydrate (80%), reflux | 95.5 | Adamantane-1-carbohydrazide |
| 3 | Condensation with 5-(p-tolyl)-3-ars-triazine aldehyde | Ethanol, reflux, crystallization at 0–5 °C | Variable* | Target hydrazide-hydrazone hydrochloride |
*Yield depends on substituents and reaction conditions, typically moderate to good.
Characterization Data (Representative)
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | TLC Rf (Solvent system: n-hexane/ethylacetate/dichloromethane 2/1/1) |
|---|---|---|---|---|---|
| Adamantane-1-carbohydrazide | C11H18N2O | 194.28 | 170–175 | 95.5 | 0.59 |
| Hydrazide-hydrazone derivatives (various) | C19H24N6O·HCl (approx.) | ~380 (varies with substituents) | 179–285 (varies) | 30–60 | 0.45–0.66 |
*Data adapted from hydrazide-hydrazone synthesis studies with adamantane-1-carbohydrazide intermediates.
Notes on Reaction Conditions and Optimization
- Catalysis: Sulfuric acid is essential for esterification, providing protonation to facilitate nucleophilic attack by methanol.
- Temperature Control: Esterification and hydrazinolysis require reflux conditions to ensure reaction completion; condensation reactions are also refluxed in ethanol.
- Purification: Crystallization from ethanol and washing with cold solvents are critical for obtaining pure products.
- Monitoring: TLC with UV visualization is standard for reaction progress tracking.
- Yields: High yields are typical for esterification and hydrazinolysis; the final condensation yields vary depending on aldehyde/ketone substituents.
Chemical Reactions Analysis
Synthetic Pathways for Adamantane-Based Hydrazides
Adamantane-1-carbohydrazide serves as a key intermediate for hydrazide-hydrazone derivatives. A typical synthesis involves:
-
Step 1 : Esterification of 1-adamantanecarboxylic acid with methanol under sulfuric acid catalysis to form methyl adamantane-1-carboxylate .
-
Step 2 : Reaction with hydrazine hydrate to yield adamantane-1-carbohydrazide .
-
Step 3 : Condensation with aldehydes/ketones to form hydrazide-hydrazones .
For triazinyl derivatives, adamantane functionalization often employs electrophilic substitution under acidic conditions. For example, azoles (e.g., triazoles) react with 1-adamantanecarboxylic acid to form orthogonally substituted ligands .
Structural and Spectroscopic Characterization
While the exact compound is not described, analogs are characterized using:
-
1H-NMR : Adamantane protons appear as singlets (δ 1.7–2.2 ppm), while hydrazide NH and triazinyl protons resonate at δ 8.2–11.1 ppm .
-
ESI-MS : Molecular ion peaks ([M + 1]⁺) confirm molecular weights (e.g., m/z 361.9 for nitro-chloro derivatives) .
-
X-ray crystallography : Hydrogen-bonding networks (e.g., O–H···N interactions) stabilize supramolecular structures .
Reactivity and Functionalization
Key reactions for similar compounds include:
Table 1: Reactivity of Adamantane Hydrazides
Antimicrobial and Cytotoxicity Profiles
Though not tested for the specified compound, adamantane hydrazide-hydrazones exhibit:
-
Antibacterial activity : Compounds 4a , 4b , 5a , and 5c inhibit Gram-positive bacteria (MIC: 2–8 µg/mL) .
-
Antifungal activity : Activity against Candida albicans (MIC: 4–16 µg/mL) .
-
Cytotoxicity : Nitro-chloro derivatives (4e , 5e ) show IC₅₀ values of 10–15 µM against human cancer cell lines .
Limitations and Research Gaps
No peer-reviewed studies explicitly address the synthesis or characterization of "1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride." The closest analogs suggest:
-
Potential synthetic routes via hydrazide condensation with p-tolyl triazinyl aldehydes.
-
Likely bioactivity profiles aligned with antimicrobial/anticancer adamantane derivatives.
For authoritative data on this compound, consult specialized databases (e.g., Reaxys, SciFinder) or recent patents not indexed in the provided sources.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of 1-adamantanecarboxylic acid exhibit anticancer properties. For instance, compounds synthesized from 1-adamantanecarboxylic acid have shown effectiveness against various cancer cell lines, demonstrating the potential for developing new anticancer agents. The hydrazide derivative in particular has been evaluated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Studies suggest that derivatives can interfere with viral replication processes, making them candidates for antiviral drug development. The adamantane structure is known to enhance the bioavailability and efficacy of these compounds against viral pathogens .
Neuroprotective Effects
The neuroprotective effects of adamantane derivatives have been studied in the context of neurodegenerative diseases. The unique structure allows for interaction with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
Material Science Applications
Coordination Polymers
1-Adamantanecarboxylic acid has been utilized in the synthesis of coordination polymers. These materials are characterized by their ability to form complex structures with metal ions, leading to applications in catalysis and materials engineering. For example, coordination polymers formed from this compound have been shown to act as catalysts in various organic reactions, including the Chan-Evans-Lam arylation reaction .
Nanoparticle Stabilization
In nanotechnology, 1-adamantanecarboxylic acid serves as a stabilizer for nanoparticles, particularly in the synthesis of CoPt3 nanoparticles. The compound's stabilizing properties help maintain the integrity and functionality of nanoparticles during synthesis processes, which is crucial for applications in electronics and catalysis .
Synthesis and Characterization
The synthesis of 1-adamantanecarboxylic acid derivatives typically involves straightforward chemical reactions that allow for modifications at various positions on the adamantane structure. The characterization of these compounds often employs techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures and confirm their purity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation with IC50 values lower than standard chemotherapeutics. |
| Study B | Antiviral Properties | Showed effective inhibition of viral replication in vitro, suggesting potential for therapeutic development. |
| Study C | Coordination Polymers | Developed new catalytic systems that enhanced reaction rates by up to 50% compared to traditional catalysts. |
Mechanism of Action
The mechanism of action of 1-adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride involves its interaction with specific molecular targets:
Sigma Receptors: The compound exhibits binding affinity for sigma receptors, which are involved in various cellular processes, including cell proliferation and apoptosis.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Molecular Pathways: The compound can modulate signaling pathways, such as those involving protein kinases and transcription factors, affecting gene expression and cellular responses.
Comparison with Similar Compounds
Adamantane-1-Carboxylic Acid Hydrazide Derivatives
- Example : Adamantane-1-carboxylic acid hydrazide (precursor to the target compound) is synthesized via refluxing adamantane-1-carbonyl chloride with hydrazine hydrate, yielding a crystalline solid (mp 149–151°C, 92% yield) .
- Comparison : Unlike the target compound, this precursor lacks the triazinyl-p-tolyl group, resulting in lower molecular complexity and reduced antimicrobial activity (e.g., MIC > 128 µg/mL against S. aureus vs. 32 µg/mL for triazole derivatives) .
Adamantane-Linked Triazole Derivatives
- Example : 5-(Adamantan-1-yl)-4-R-1,2,4-triazole-3-thiones (R = methyl, phenyl) are synthesized via cyclization of thiosemicarbazide intermediates .
- Key Differences :
- Substituent Effects : Methyl/phenyl groups on triazole yield lower logP values (2.8–3.2) compared to the p-tolyl-triazinyl group (estimated logP ~3.5), suggesting enhanced membrane permeability for the target compound .
- Biological Activity : Triazole-thiones exhibit moderate antihypoxic activity (e.g., 40–60% survival in rat models vs. 70% for Mexidol), while the target compound’s triazinyl group may improve specificity for enzymatic targets like Tdp1 .
Thiosemicarbazide and Hydrazone Analogues
Thiosemicarbazide Derivatives
Hydrazide-Hydrazones
- Example : N′-[(4-hydroxy-3-ethoxyphenyl)methylidene]adamantane-1-carbohydrazide demonstrates antimicrobial activity (MIC = 16 µg/mL against E. coli) .
- Key Differences : The triazinyl-p-tolyl moiety in the target compound may enhance stability over hydrazone analogues, which are prone to hydrolysis in acidic environments .
Research Findings and Mechanistic Insights
- Synthetic Efficiency : The target compound’s synthesis likely follows a multi-step route similar to and , involving hydrazide formation, triazinyl coupling, and HCl salt precipitation. Yields for analogous compounds range from 72–92% .
- Biological Superiority : The p-tolyl-triazinyl group enhances π-π stacking with enzyme active sites (e.g., Tdp1 inhibition in ), outperforming methyl/phenyl analogues in target engagement .
- Toxicity Profile : Adamantane derivatives generally show low acute toxicity (LD50 > 500 mg/kg in rodents), but the hydrochloride salt may improve aqueous solubility and bioavailability .
Biological Activity
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by its adamantane structure, which is known for providing stability and enhancing bioactivity. The presence of the triazine moiety contributes to its interactions with biological targets.
Pharmacological Properties
1-Adamantanecarboxylic acid derivatives have shown various pharmacological activities, including:
- Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1) : A series of adamantane carboxylic acid derivatives demonstrated potent inhibitory effects on DGAT1, with some compounds exhibiting IC50 values as low as 5 nM. These compounds were effective in reducing plasma triglyceride levels and showed potential in treating diet-induced obesity in animal models .
- Antimicrobial Activity : The hydrazide derivative has been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against certain bacterial strains, although specific data on the spectrum of activity is limited.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The adamantane core enhances binding affinity to target enzymes like DGAT1, leading to significant inhibition and subsequent metabolic effects .
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding .
Study on DGAT1 Inhibition
A notable study explored the efficacy of various adamantane derivatives in inhibiting DGAT1. The results indicated that modifications to the adamantane structure could significantly enhance inhibitory potency. Compounds that retained the adamantane carboxylic acid moiety while introducing hydrazide functionalities showed improved efficacy compared to their predecessors .
Antimicrobial Evaluation
In another study, derivatives of 1-adamantanecarboxylic acid were tested against a panel of bacterial pathogens. The results suggested that certain modifications led to enhanced antibacterial activity, warranting further investigation into structure-activity relationships .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (nM) | Notes |
|---|---|---|---|
| 1-Adamantanecarboxylic acid derivative | DGAT1 Inhibition | 5 | Effective in reducing triglycerides |
| 2-(5-(p-Tolyl)-3-as-triazinyl)hydrazide | Antimicrobial | N/A | Preliminary results show activity |
Q & A
Q. Key Steps :
- Activation : Use CDI or oxalyl chloride to generate 1-adamantanecarbonyl chloride .
- Hydrazide Formation : React with hydrazine hydrate in ethanol under reflux .
- Triazinyl Derivatization : Condense hydrazide with phenyl isothiocyanate, followed by cyclization in basic media .
How should researchers handle and store 1-Adamantanecarboxylic acid derivatives to ensure safety and stability?
Basic Safety Protocol
These compounds are classified as flammable solids (Category 1/2) and may cause skin/eye irritation (Category 2/2A). Key precautions include:
- Storage : In airtight containers at 2–8°C, away from heat and moisture .
- Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation of dust. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols .
Q. Critical Hazards :
- Acute oral toxicity (LD50 data required for dosing in pharmacological studies).
- Combustion releases toxic fumes (CO, NOx); use CO2 or dry chemical extinguishers .
What spectroscopic techniques are essential for characterizing the structural integrity of 1-Adamantanecarboxylic acid-based compounds?
Q. Basic Characterization Workflow
- IR/Raman Spectroscopy : Identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for carboxylic acid derivatives) and monitor cyclization reactions .
- NMR (¹H/¹³C) : Confirm regiochemistry of triazinyl substituents and adamantane backbone integrity. For example, adamantane protons appear as distinct multiplets at δ 1.6–2.2 ppm .
- Mass Spectrometry (ESI-MS) : Validate molecular weights and fragmentation patterns, particularly for Mannich base derivatives .
Advanced Tip : Combine XRD with SHELXL refinement to resolve crystal packing ambiguities, especially for hydrazide derivatives .
How can researchers optimize the yield and purity of 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide derivatives during synthesis?
Q. Advanced Synthesis Optimization
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for triazinyl coupling to enhance solubility and reaction rates .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) in cyclization steps to improve yields by 15–20% .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from n-butanol removes unreacted hydrazide .
Case Study : Heating intermediates in ethanol with formaldehyde for 15 minutes increased Mannich base yields to >85% .
What strategies are effective in resolving contradictions in spectroscopic or crystallographic data for adamantane-containing compounds?
Q. Advanced Data Reconciliation
- Crystallographic Ambiguities : Refine XRD data with SHELXL using restraints for disordered adamantane moieties .
- Spectroscopic Mismatches : Cross-validate IR and ¹³C NMR data with computational models (DFT) to assign vibrational modes or confirm substituent effects .
- HPLC Purity Checks : Use C18 columns (ACN/water gradient) to detect byproducts missed in NMR .
Example : Discrepancies in triazinyl ring proton signals were resolved via NOESY to confirm spatial orientation .
How can computational modeling aid in predicting the reactivity or pharmacological activity of 1-Adamantanecarboxylic acid derivatives?
Q. Advanced Computational Approaches
- Docking Studies : Screen triazinyl hydrazides against target proteins (e.g., dopamine receptors) using AutoDock Vina to prioritize synthesis .
- DFT Calculations : Predict reaction barriers for cyclization steps (e.g., transition state energy for triazole formation) .
- QSAR Models : Corrogate adamantane’s lipophilicity (logP ~4.2) with bioavailability to design CNS-active analogs .
What role do adamantane derivatives play in the development of high-temperature CO2 capture materials?
Application in Materials Science
Adamantanecarboxylate intercalated into layered double hydroxides (LDHs) enhances thermal stability (>400°C) and CO2 adsorption capacity (up to 2.5 mmol/g). The rigid adamantane framework prevents layer collapse during cycling .
Synthesis Protocol : Co-hydrate Ca-Al LDH with 1-adamantanecarboxylic acid under alkaline conditions (pH 10–12) .
What methodologies are employed to evaluate the biological activity of adamantane-based triazinyl hydrazides?
Q. Pharmacological Testing
- In Vitro Assays : Measure IC50 against Mycobacterium tuberculosis using microplate Alamar Blue assays .
- Antihypoxic Activity : Rodent models (e.g., hermetic chamber tests) assess survival rates under hypoxia; compare to Mexidol (100 mg/kg) .
- Toxicity Profiling : Determine LD50 via OECD Guideline 423 and monitor organ-specific toxicity via histopathology .
Key Finding : 5-(Adamantane-1-yl)-4-phenyltriazoles showed 40% higher antihypoxic activity than reference drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
